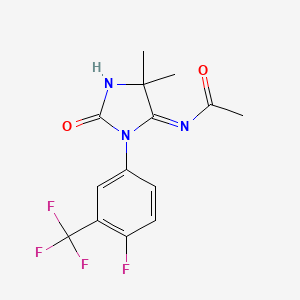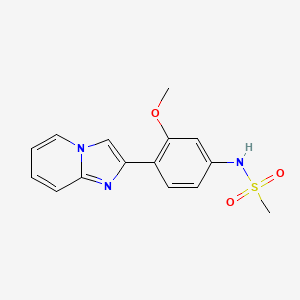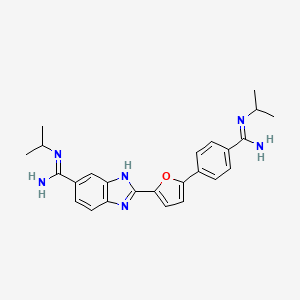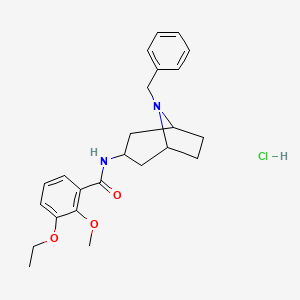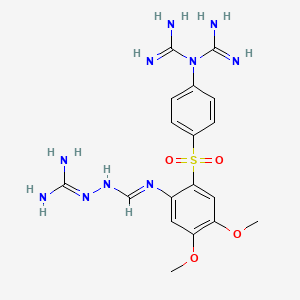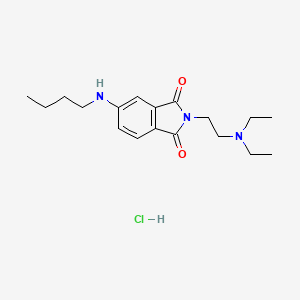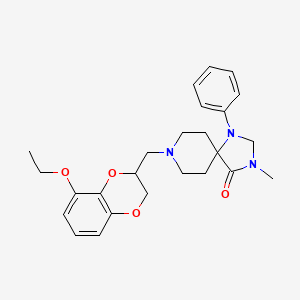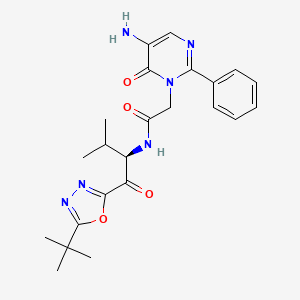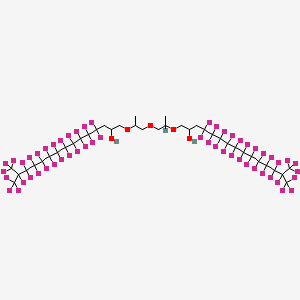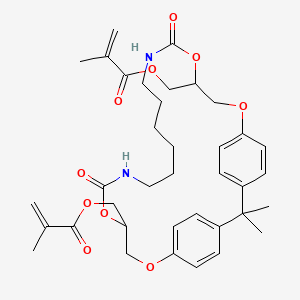
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is a complex organic compound with a molecular formula of C37H48N2O10 and a molecular weight of 680.78442 g/mol. This compound is known for its intricate structure, which includes multiple functional groups such as methacrylate, ether, and amide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves multiple steps. One common method includes the reaction of dimethylolpropionic acid with methacrylic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The methacrylate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted methacrylate derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is utilized in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and structural versatility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The ether and amide groups contribute to the compound’s biocompatibility and ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) diacrylate
- (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dibutyrate
Uniqueness
The uniqueness of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate lies in its combination of functional groups, which provide a balance of reactivity, stability, and biocompatibility. This makes it particularly suitable for applications in advanced materials and biomedical research.
Eigenschaften
CAS-Nummer |
34549-40-1 |
|---|---|
Molekularformel |
C37H48N2O10 |
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
[2,2-dimethyl-22-(2-methylprop-2-enoyloxymethyl)-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo[23.2.2.23,6]hentriaconta-1(27),3(31),4,6(30),25,28-hexaen-9-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C37H48N2O10/c1-25(2)33(40)46-23-31-21-44-29-15-11-27(12-16-29)37(5,6)28-13-17-30(18-14-28)45-22-32(24-47-34(41)26(3)4)49-36(43)39-20-10-8-7-9-19-38-35(42)48-31/h11-18,31-32H,1,3,7-10,19-24H2,2,4-6H3,(H,38,42)(H,39,43) |
InChI-Schlüssel |
ISBUDLALGBNAST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)NCCCCCCNC(=O)O1)COC(=O)C(=C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




